1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a trimethylsilyl group
Preparation Methods
The synthesis of 1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of phenylhydrazine with a suitable precursor, such as ethyl acetoacetate, under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity. Industrial production methods may involve scalable solvent-free reactions to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The trimethylsilyl group can be substituted under mild conditions, generating carbanions that react with electrophilic substrates. Common reagents and conditions used in these reactions include N-chlorosuccinimide for halogenation and palladium/copper co-catalysts for coupling reactions. Major products formed from these reactions include various substituted pyrazoles and silyl derivatives.
Scientific Research Applications
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenyl group contributes to the compound’s ability to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-Phenyl-3-(trimethylsilyl)-4,5-dihydro-1H-pyrazole can be compared with similar compounds such as:
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: This compound shares the trimethylsilyl group but differs in its alkyne structure, leading to different reactivity and applications.
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties, this compound has a different substitution pattern on the pyrazole ring, affecting its biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920984-37-8 |
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Molecular Formula |
C12H18N2Si |
Molecular Weight |
218.37 g/mol |
IUPAC Name |
trimethyl-(2-phenyl-3,4-dihydropyrazol-5-yl)silane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
FDNQZWCCCXKORU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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